4-Methyl-3-(pyrrolidin-3-yl)pyridine
Overview
Description
“4-Methyl-3-(pyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as Nicotine, Flux MAAG, L-Nicotine, and Nicotin . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds has been reported in the literature. For instance, a simple protocol for the construction of the pyrrolo [3,4-b]pyridine skeleton was developed by a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(pyrrolidin-3-yl)pyridine” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
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Anticancer Research (Oncology)
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Neurological Disorders (Neuropharmacology)
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Antiviral Agents (Virology)
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Metabolic Disorders (Medicinal Chemistry)
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Immunomodulation (Immunology)
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Drug Design and Optimization (Medicinal Chemistry)
: Giovanna Li Petri, et al. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, 379(34), 2021. : Various sources, including research articles and patents.
Future Directions
properties
IUPAC Name |
4-methyl-3-pyrrolidin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPAJFGBAJRSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pyrrolidin-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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